3-(2-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile
Overview
Description
3-(2-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile is a chemical compound characterized by the presence of fluorine atoms and a nitrile group attached to a picolinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyl phenyl sulfone under visible light irradiation . This reaction proceeds via the formation of electron donor-acceptor complexes and single electron transfer reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The fluorine atoms and nitrile group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in a variety of functionalized derivatives.
Scientific Research Applications
3-(2-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying biological interactions and developing new bioactive molecules.
Industry: Used in the production of advanced materials with specific properties such as increased stability and reactivity.
Mechanism of Action
The mechanism by which 3-(2-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, influencing biological activity. The nitrile group can also participate in various chemical interactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Fluorophenyl)picolinonitrile: Lacks the trifluoromethyl group, resulting in different chemical properties.
5-(Trifluoromethyl)picolinonitrile: Lacks the 2-fluorophenyl group, affecting its reactivity and applications.
3-(2-Chlorophenyl)-5-(trifluoromethyl)picolinonitrile: Substitution of fluorine with chlorine alters the compound’s chemical behavior.
Uniqueness
3-(2-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile is unique due to the combination of fluorine atoms and a nitrile group on a picolinonitrile core. This combination imparts distinct chemical properties, such as increased stability, reactivity, and potential for diverse applications in various fields.
Properties
IUPAC Name |
3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F4N2/c14-11-4-2-1-3-9(11)10-5-8(13(15,16)17)7-19-12(10)6-18/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGAYGVXZTUXII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=CC(=C2)C(F)(F)F)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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